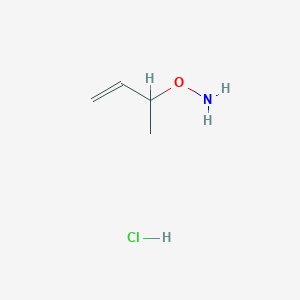

O-(1-甲基-烯丙基)-羟胺盐酸盐

描述

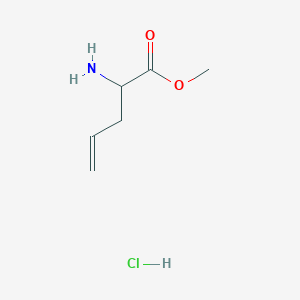

O-(1-Methyl-allyl)-hydroxylamine hydrochloride, with the CAS number 71350-16-8, is a heterocyclic organic compound . It is primarily used for research and development .

Molecular Structure Analysis

The molecular formula of O-(1-Methyl-allyl)-hydroxylamine hydrochloride is C4H10ClNO, and it has a molecular weight of 123.5813 .Physical And Chemical Properties Analysis

The physical and chemical properties of O-(1-Methyl-allyl)-hydroxylamine hydrochloride, such as its melting point, boiling point, and density, are not provided in the available resources .科学研究应用

Field: Photochemical Reactions

The allyl group plays a significant role in photochemically driven reactions involving unsaturated radicals. These reactions produce a thick global layer of organic haze on Titan, Saturn’s largest moon .

Application

The allyl radical self-reaction is an example of this type of chemistry and has been examined at room temperature from an experimental and kinetic modeling perspective .

Method

The allyl radicals were produced from laser flash photolysis of three different precursors at 193 nm. Stable products were identified by their characteristic vibrational modes and quantified using FTIR spectroscopy .

Results

At low pressures around 1 mbar, the highest final product yields for allene and propene were found for the precursor C3H5Br. A kinetic analysis indicates that the end product formation is influenced by specific reaction kinetics of photochemically activated allyl radicals .

Field: Organic Chemistry

The allyl group is a common substituent in organic chemistry. Its reactions with other hydrocarbon radicals are a building block for basic kinetic schemes for hydrocarbon combustion and for photochemical models of planetary atmospheres .

Application

Allylation is any chemical reaction that adds an allyl group to a substrate .

Method

The specific method of allylation would depend on the substrate and the desired product. Generally, it involves the reaction of an allyl group with a suitable electrophile .

Results

The result of an allylation reaction is the addition of an allyl group to a substrate, potentially enhancing its reactivity or introducing new functional groups .

Field: Combustion Kinetics

The allyl group and its reactions with other hydrocarbon radicals are a building block for basic kinetic schemes for hydrocarbon combustion .

Application

Understanding the kinetics of reactions involving the allyl group can help improve models of hydrocarbon combustion, which is important for optimizing the efficiency and reducing the emissions of combustion processes .

Method

The specific methods used to study these reactions often involve experimental measurements of reaction rates under various conditions, followed by computational modeling to interpret the results .

Results

These studies can lead to improved kinetic models of hydrocarbon combustion, which can in turn lead to more efficient and cleaner combustion processes .

Field: Atmospheric Chemistry

The allyl group and its reactions with other hydrocarbon radicals are also important in the chemistry of planetary atmospheres .

Application

Understanding these reactions can help improve models of atmospheric chemistry, which is important for understanding phenomena like air pollution and climate change .

Method

Similar to combustion kinetics, the study of these reactions often involves both experimental measurements and computational modeling .

Results

These studies can lead to improved models of atmospheric chemistry, which can in turn help us understand and mitigate environmental issues .

安全和危害

When handling O-(1-Methyl-allyl)-hydroxylamine hydrochloride, it is advised to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

O-but-3-en-2-ylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4(2)6-5;/h3-4H,1,5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWRUHZKMMUWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500476 | |

| Record name | O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(1-Methyl-allyl)-hydroxylamine hydrochloride | |

CAS RN |

71350-16-8 | |

| Record name | O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

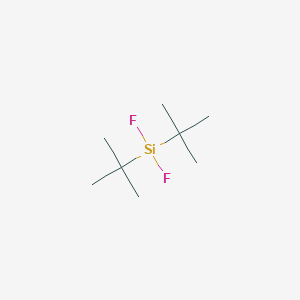

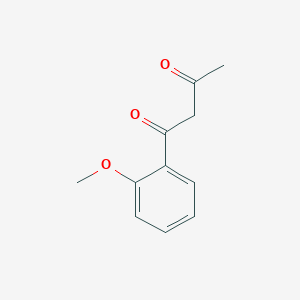

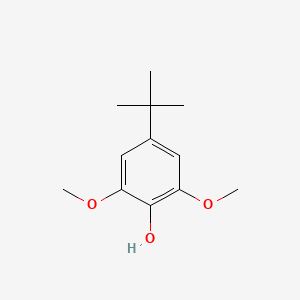

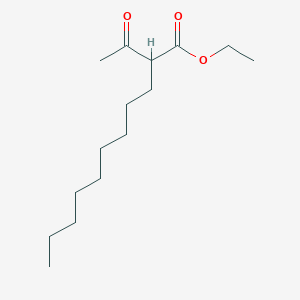

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B1600919.png)

![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)